

synthesis and characterization of 4-Chloro-6-methyl-3-nitroquinoline

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitroquinoline

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Synthesis and Characterization of **4-Chloro-6-methyl-3-nitroquinoline**: A Critical Intermediate for Kinase Inhibitor Scaffolds

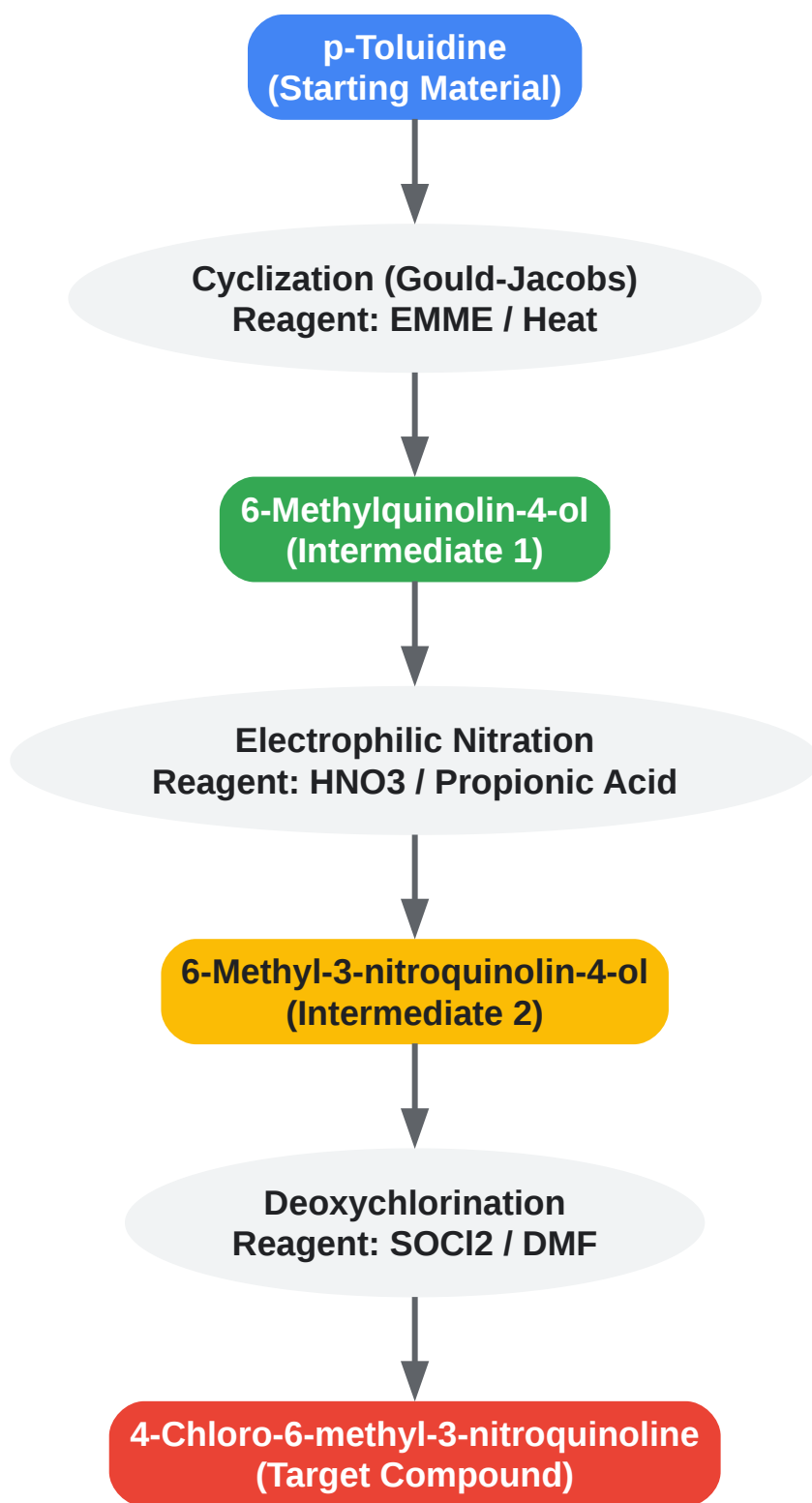
Executive Summary & Strategic Utility

In the landscape of modern targeted oncology and medicinal chemistry, the quinoline core serves as a privileged scaffold. Specifically, **4-Chloro-6-methyl-3-nitroquinoline** (CAS: 99010-06-7)[1] has emerged as a critical, highly reactive building block for the synthesis of complex heterocycles, most notably the imidazo[4,5-c]quinoline derivatives[2]. These tricyclic structures act as potent, ATP-competitive dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, as well as DNA-Dependent Protein Kinase (DNA-PK)[3][4].

The strategic value of **4-chloro-6-methyl-3-nitroquinoline** lies in its precisely engineered electronic environment. The electron-withdrawing nitro group at the C-3 position highly activates the adjacent C-4 chlorine toward Nucleophilic Aromatic Substitution (SNAr)[5]. This allows for the rapid, high-yield introduction of diverse pharmacophores at the C-4 position, a foundational step in structure-activity relationship (SAR) optimization for kinase inhibitors[4].

Mechanistic Pathway & Synthesis Strategy

The synthesis of **4-chloro-6-methyl-3-nitroquinoline** is a highly controlled, three-step linear sequence starting from p-toluidine. The workflow is designed to sequentially build the bicyclic core, introduce the necessary electronic modifiers, and finally install the reactive leaving group.



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Figure 1: Three-step synthetic workflow for **4-Chloro-6-methyl-3-nitroquinoline**.

Detailed Experimental Protocols & Causality (E-E-A-T)

The following protocols have been optimized for high-yield industrial and laboratory-scale synthesis, prioritizing mechanistic control to prevent side reactions[6][7].

Step 1: Cyclization to 6-Methylquinolin-4-ol

- **Methodology:** p-Toluidine is condensed with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures, followed by thermal cyclization in a high-boiling solvent (e.g., Dowtherm A at ~250 °C). Subsequent saponification and decarboxylation yield 6-methylquinolin-4-ol.
- **Causality & Validation:** The electron-donating methyl group on p-toluidine activates the aromatic ring, facilitating the intramolecular Friedel-Crafts-type ring closure. The high temperature is strictly required to overcome the activation energy barrier for cyclization. The resulting product precipitates upon cooling and trituration with hexanes, serving as a self-validating purification step[7].

Step 2: Electrophilic Nitration

- **Methodology:** 6-Methylquinolin-4-ol (1.0 eq) is suspended in propionic acid and stirred. A nitrating mixture of fuming nitric acid is added dropwise, and the reaction is heated to 110–120 °C[7].
- **Causality & Validation:** Propionic acid is deliberately chosen over sulfuric acid to provide a milder, moderately acidic environment. This critical choice prevents the oxidative degradation of the 6-methyl group while still facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺)[7]. The C-3 position is selectively nitrated due to the directing effects of the C-4 enol tautomer. The reaction is validated by pouring the mixture into ice water; the immediate precipitation of 6-methyl-3-nitroquinolin-4-ol confirms successful nitration.

Step 3: Deoxychlorination

- **Methodology:** The intermediate 6-methyl-3-nitroquinolin-4-ol is suspended in dichloromethane (DCM). Thionyl chloride (SOCl₂, ~2.4 eq) and a catalytic amount of N,N-

dimethylformamide (DMF, ~1.2 eq) are added sequentially. The mixture is heated to reflux overnight[6].

- **Causality & Validation:** DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is highly electrophilic. The C-4 hydroxyl group of the quinolone attacks this intermediate, forming a superior leaving group that is subsequently displaced by chloride ions[6]. This catalytic method prevents the formation of intractable tarry byproducts often seen when using neat POCl₃ at high temperatures.
- **Workup:** The mixture is slowly poured into ice water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate (to neutralize residual acid), water, and saturated brine, then dried over anhydrous sodium sulfate[6]. This self-validating workup ensures the removal of all acidic byproducts, yielding a highly pure residue (typically >93% yield) ready for downstream S_NAr[6].

Physicochemical Characterization

Accurate characterization of **4-chloro-6-methyl-3-nitroquinoline** is essential before proceeding to complex cross-coupling or substitution reactions.

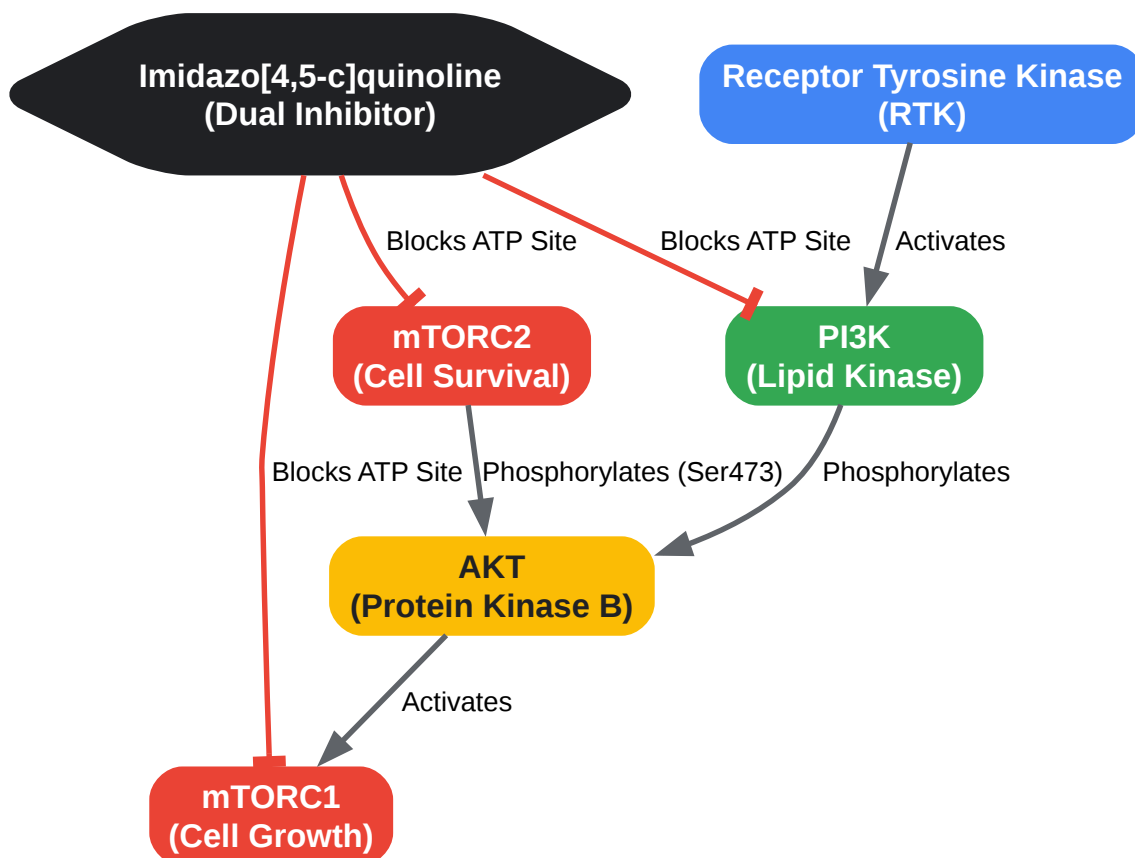
Table 1: Physicochemical and Analytical Data Summary

Property	Value
Chemical Name	4-Chloro-6-methyl-3-nitroquinoline
CAS Number	99010-06-7[1]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂
Molecular Weight	222.63 g/mol [8]
SMILES String	O=[O-][8]
Physical State	Solid (Pale yellow to brown crystalline powder)
Commercial Purity	≥95% to ≥97% (HPLC/LC-MS)[8]

Application in Drug Development: The PI3K/mTOR Pathway

The primary application of **4-chloro-6-methyl-3-nitroquinoline** is the generation of imidazo[4,5-c]quinoline derivatives[2]. By displacing the C-4 chlorine with an amine (e.g., tetrahydropyran-4-amine), reducing the C-3 nitro group to an amine, and cyclizing the resulting diamine with triphosgene or triethyl orthoformate, researchers generate a tricyclic core[2][4][5].

This tricyclic core acts as an ATP mimetic. In oncology, the PI3K/AKT/mTOR signaling pathway is frequently hyperactivated due to PTEN loss or PIK3CA mutations, driving tumor proliferation[3]. First-generation inhibitors targeting only mTORC1 (like rapamycin) often fail because they trigger a feedback loop that hyperactivates AKT via mTORC2[3]. Imidazo[4,5-c]quinolines derived from this scaffold act as dual inhibitors, binding to the ATP clefts of both PI3K and mTOR (C1 and C2), thereby shutting down the entire survival cascade and preventing feedback resistance[3].



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Figure 2: Mechanism of dual PI3K/mTOR blockade by imidazo[4,5-c]quinoline derivatives.

Safety, Handling, and GHS Classification

Due to its reactive halogen and nitroaromatic nature, **4-chloro-6-methyl-3-nitroquinoline** is biologically active and must be handled with strict safety protocols.

- GHS Signal Word: Danger.
- Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
- Handling: All synthetic manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and respiratory protection.

References

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